molecular formula C3H10BF4P B128129 Trimethylphosphonium tetrafluoroborate CAS No. 154358-50-6

Trimethylphosphonium tetrafluoroborate

Cat. No. B128129
CAS RN: 154358-50-6
M. Wt: 163.89 g/mol
InChI Key: STGWVMOSDQDHFH-UHFFFAOYSA-O
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Description

Trimethylphosphonium tetrafluoroborate is a heterocyclic organic compound with the molecular formula C3H10BF4P . It has a molecular weight of 163.89 . It is a non-pyrophoric, air-stable derivative suitable as a replacement for the neat phosphine in a variety of stoichiometric and catalytic processes .


Synthesis Analysis

A broad range of structurally variant alkoxymethylphosphonium tetrafluoroborates can be synthesized through the triphenylphosphination of bis-alkoxy methanes in the presence of ethereal boron trifluoride at room temperature . This reaction is efficient and general .


Molecular Structure Analysis

The molecular structure of Trimethylphosphonium tetrafluoroborate conforms to its Infrared spectrum, Proton NMR spectrum, and Phosphorus NMR Spectra . The SMILES string representation of the molecule is B-(F)(F)F.CPH+C .


Chemical Reactions Analysis

Alkoxymethyltriphenylphosphonium tetrafluoroborates are less studied and only a few methodologies have been reported such as the reaction of triphenylphosphine with α-alkoxy ethers in the presence of fluoroboric acid or tertafluoroboric acid .


Physical And Chemical Properties Analysis

Trimethylphosphonium tetrafluoroborate is a solid substance . It has a melting point of 209-212 °C . Its empirical formula is C3H10BF4P and it has a molecular weight of 163.89 .

Scientific Research Applications

Chemical Synthesis

Trimethylphosphonium tetrafluoroborate is used in various chemical synthesis processes . It is often used as a reagent due to its stability and reactivity. The compound is available in the form of a white powder or chunks .

Cross Coupling Reactions

This compound is suitable for several types of cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling . These reactions are fundamental in creating carbon-carbon bonds, which are crucial in organic synthesis.

Chromatography

Trimethylphosphonium tetrafluoroborate can be used in chromatography, a laboratory technique for the separation of mixtures . Its properties can aid in the separation process, providing more accurate results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound conforms to structure in Proton NMR and Phosphorus NMR spectra . This makes it useful in NMR spectroscopy, a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained.

Positron Emission Tomography (PET) Imaging

Trimethylphosphonium tetrafluoroborate has been studied for use in PET imaging . Specifically, it was prepared for PET imaging of the human sodium iodide symporter (hNIS). This could have significant implications for medical diagnostics and treatment.

Safety and Hazards

Trimethylphosphonium tetrafluoroborate is classified as a skin corrosive (Category 1B), causing severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to handle it under inert gas, avoid breathing dusts or mists, and wear protective gloves, clothing, eye protection, and face protection .

Future Directions

Trimethylphosphonium tetrafluoroborate is currently offered for experimental and research use . As it is a relatively new compound, further studies are needed to explore its potential applications and improve our understanding of its properties and mechanisms.

properties

IUPAC Name

trimethylphosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9P.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGWVMOSDQDHFH-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[PH+](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468510
Record name Trimethylphosphonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylphosphonium tetrafluoroborate

CAS RN

154358-50-6
Record name Trimethylphosphonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylphosphonium tetrafluoroborate
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Q & A

Q1: What key structural information about (triphenylmethyl)trimethylphosphonium tetrafluoroborate was revealed by the X-ray crystallography study?

A1: The X-ray crystallography study [] revealed that (triphenylmethyl)trimethylphosphonium tetrafluoroborate crystallizes in the triclinic crystal system with the space group P-1. The study importantly showed that the phosphorus-carbon bond connecting the phosphorus atom to the triphenylmethyl group (P–C(CPh3)) is significantly longer [1.895(4)A] than the phosphorus-carbon bonds with the methyl groups (P–C(Me)) [1.787(6)–1.792(6)A]. This information provides valuable insight into the structural features of this specific compound.

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